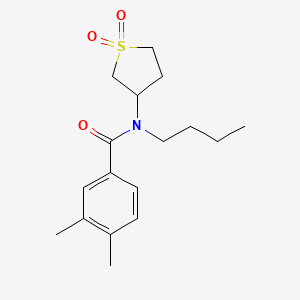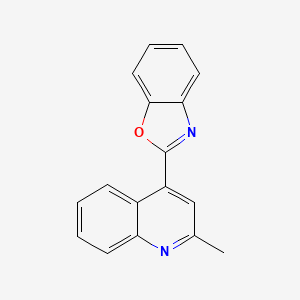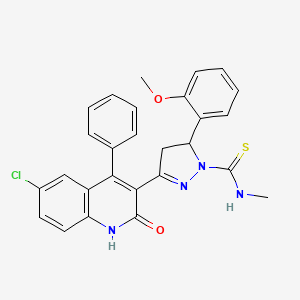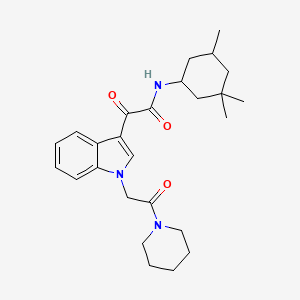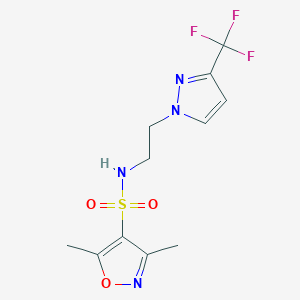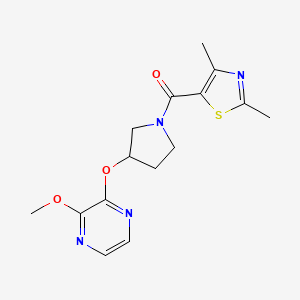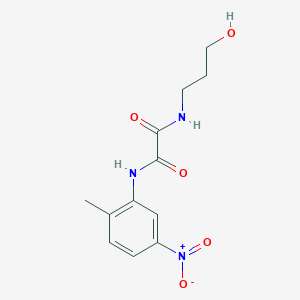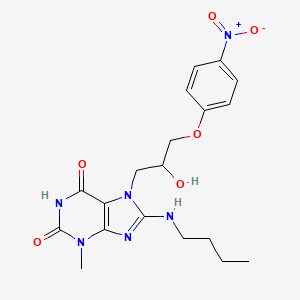
8-(butylamino)-7-(2-hydroxy-3-(4-nitrophenoxy)propyl)-3-methyl-1H-purine-2,6(3H,7H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-(butylamino)-7-(2-hydroxy-3-(4-nitrophenoxy)propyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a synthetic compound belonging to the purine derivative family. This compound is recognized for its intricate structure which combines various functional groups, providing a unique set of chemical properties that render it valuable in multiple scientific fields.
準備方法
Synthetic Routes and Reaction Conditions: The preparation of 8-(butylamino)-7-(2-hydroxy-3-(4-nitrophenoxy)propyl)-3-methyl-1H-purine-2,6(3H,7H)-dione typically involves multi-step synthesis. The synthesis begins with the formation of the purine core, followed by the sequential addition of the butylamino, hydroxyl, and nitrophenoxy groups. Reaction conditions usually require controlled temperatures, appropriate solvents such as DMF (Dimethylformamide), and catalysts to facilitate specific reactions.
Industrial Production Methods: Industrially, the synthesis can be scaled up using batch or continuous flow reactors, ensuring consistency in temperature and reaction times. Purification methods such as recrystallization or chromatography are employed to obtain high-purity product.
化学反応の分析
Types of Reactions:
Oxidation: It can undergo oxidative reactions, particularly targeting the hydroxyl and amino groups.
Reduction: Reduction reactions may modify the nitro group to an amino group.
Substitution: The aromatic ring's nitrophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Uses reagents such as hydrogen peroxide or chromic acid.
Reduction: Utilizes metal catalysts like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: Involves reagents like sodium hydroxide or potassium tert-butoxide in the presence of heat.
Major Products: These reactions can yield a variety of products, including reduced amines, hydroxylated derivatives, and substituted aryl compounds, depending on the specific conditions and reagents used.
科学的研究の応用
Chemistry: In chemistry, this compound serves as a building block for the synthesis of more complex molecules, contributing to the development of new materials or drug candidates.
Biology and Medicine: It has potential applications in biology and medicine, particularly in the development of new pharmaceuticals. Its structure allows it to interact with various biological targets, making it a candidate for drugs targeting specific enzymes or receptors.
Industry: In industry, it can be used in the development of specialty chemicals, potentially serving roles in coatings, adhesives, or other materials requiring specific functional properties.
作用機序
The mechanism by which 8-(butylamino)-7-(2-hydroxy-3-(4-nitrophenoxy)propyl)-3-methyl-1H-purine-2,6(3H,7H)-dione exerts its effects generally involves interactions at the molecular level, such as binding to specific enzymes or receptors. These interactions can modulate biological pathways, leading to desired therapeutic effects. The presence of multiple functional groups allows for versatile binding and activity in biological systems.
類似化合物との比較
Caffeine
Theophylline
Pentoxifylline
8-(3,4-dimethoxybenzylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione
Uniqueness: Compared to these similar compounds, 8-(butylamino)-7-(2-hydroxy-3-(4-nitrophenoxy)propyl)-3-methyl-1H-purine-2,6(3H,7H)-dione stands out due to its specific functional groups that enhance its reactivity and binding potential. The nitrophenoxy group, in particular, provides additional sites for interaction, making it more versatile in its applications.
So there you have it! A comprehensive breakdown of this compound. Got more compounds you're curious about?
特性
IUPAC Name |
8-(butylamino)-7-[2-hydroxy-3-(4-nitrophenoxy)propyl]-3-methylpurine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N6O6/c1-3-4-9-20-18-21-16-15(17(27)22-19(28)23(16)2)24(18)10-13(26)11-31-14-7-5-12(6-8-14)25(29)30/h5-8,13,26H,3-4,9-11H2,1-2H3,(H,20,21)(H,22,27,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUNIMUPOAMFMQH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=NC2=C(N1CC(COC3=CC=C(C=C3)[N+](=O)[O-])O)C(=O)NC(=O)N2C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N6O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
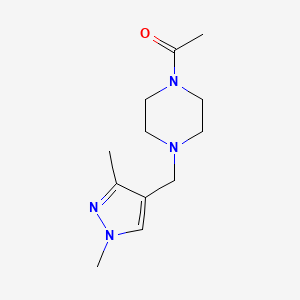
![Ethyl 5-(4-bromobenzamido)-3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2387808.png)
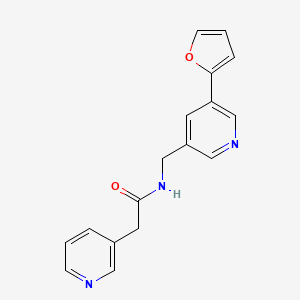
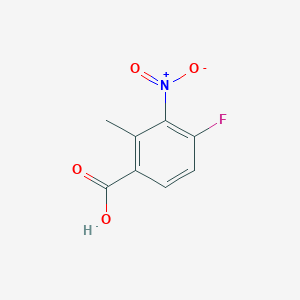
![N-(3,5-dimethylphenyl)-2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2387813.png)
